molecular formula C14H21N7O4 B022629 H-Gly-Arg-pNA CAS No. 103192-40-1

H-Gly-Arg-pNA

Cat. No. B022629
CAS RN: 103192-40-1
M. Wt: 351.36 g/mol
InChI Key: AZZRYXNWFZSSTO-NSHDSACASA-N
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Description

H-Gly-Arg-pNA is a colorimetric substrate for thrombin . Thrombin preferentially binds to and cleaves the Gly-Arg (GR) peptide sequence to release p-nitroanilide (pNA), which can be quantified by colorimetric detection at 405 nm as a measure of thrombin activity .


Molecular Structure Analysis

The IUPAC name for H-Gly-Arg-pNA is (2S)-2-[(aminoacetyl)amino]-5-[[amino(imino)methyl]amino]-N-(4-nitrophenyl)pentanamide dihydrochloride . The InChI code for this compound is provided , which can be used to generate its molecular structure.


Chemical Reactions Analysis

H-Gly-Arg-pNA is a substrate for thrombin, a serine protease. Thrombin cleaves the Gly-Arg peptide bond in the substrate, releasing p-nitroanilide (pNA). The release of pNA can be quantified by colorimetric detection at 405 nm .


Physical And Chemical Properties Analysis

H-Gly-Arg-pNA is a light yellow powder . It has a molecular weight of 424.29 . The compound should be stored at 0-8°C .

Scientific Research Applications

  • Substrate for Cathepsin H : H-Gly-Arg-pNA is used as a substrate for cathepsin H, an enzyme that hydrolyzes peptide bonds in the brain. This application is particularly useful in the study of brain biochemistry and the processing of phenylalanine residues (Azarian Av, Agatian Gl, & Galoian Aa, 1987).

  • Pore-forming Toxin Study : It acts as a novel pore-forming toxin from E. coli K-12, which lyses red blood cells by forming specific diameter pores, providing insights into bacterial pathogenesis and cell membrane dynamics (N. R. Wyborn et al., 2004).

  • Enzyme Assay Substrate : Gly-Gly-Arg-H-Gly-Arg-anilide, a related compound, is a sensitive, stable, and convenient substrate for assaying various enzymes such as trypsin and plasminogen activator, crucial in cellular transformation studies (D. Kohn et al., 1979).

  • Minor Groove DNA Binding : The compound Ni(II).L-Arg-Gly-His, which involves a modified form of H-Gly-Arg-pNA, demonstrates specific binding properties to the minor groove of DNA, aiding in the understanding of DNA-protein interactions (Yayin Fang et al., 2004).

  • Therapeutic Applications : Peptide Nucleic Acids (PNAs), which include H-Gly-Arg-pNA derivatives, show potential in various therapeutic applications, including anti-cancer therapy and gene editing (S. Montazersaheb et al., 2018).

  • Hydrogen/Deuterium Exchange Studies : The compound is used in studies to understand hydrogen/deuterium exchange in alkali metal complexes of peptides, offering insights into peptide conformation and dynamics (L. A. Mertens & E. Marzluff, 2011).

  • Gene Delivery to Stem Cells : RGD peptide-modified dendrimer-entrapped gold nanoparticles, which can be derived from H-Gly-Arg-pNA, enhance the efficiency and specificity of gene delivery to stem cells (Lingdan Kong et al., 2015).

Mechanism of Action

The mechanism of action of H-Gly-Arg-pNA involves its interaction with thrombin. Thrombin preferentially binds to and cleaves the Gly-Arg peptide sequence in the substrate, releasing p-nitroanilide (pNA). The release of pNA can be quantified by colorimetric detection at 405 nm, providing a measure of thrombin activity .

properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N7O4/c15-8-12(22)20-11(2-1-7-18-14(16)17)13(23)19-9-3-5-10(6-4-9)21(24)25/h3-6,11H,1-2,7-8,15H2,(H,19,23)(H,20,22)(H4,16,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZRYXNWFZSSTO-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)NC(=O)CN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Gly-Arg-pNA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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